molecular formula C26H33N3O10S B12749173 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate CAS No. 83749-56-8

2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate

Cat. No.: B12749173
CAS No.: 83749-56-8
M. Wt: 579.6 g/mol
InChI Key: SYYQRTWCYKUWNT-UHFFFAOYSA-M
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Description

2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate typically involves the diazotization of 2,5-dibutoxy-4-morpholin-4-ylbenzene followed by coupling with 3,5-dicarboxybenzenesulfonate. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the stability of the diazonium compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate involves its diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological applications, it may interact with nucleophiles in biomolecules, leading to covalent modifications .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
  • 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate

Uniqueness

2,5-Dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

CAS No.

83749-56-8

Molecular Formula

C26H33N3O10S

Molecular Weight

579.6 g/mol

IUPAC Name

2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;3,5-dicarboxybenzenesulfonate

InChI

InChI=1S/C18H28N3O3.C8H6O7S/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h13-14H,3-12H2,1-2H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1

InChI Key

SYYQRTWCYKUWNT-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O

Origin of Product

United States

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